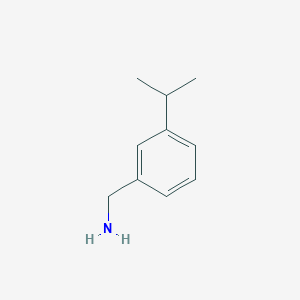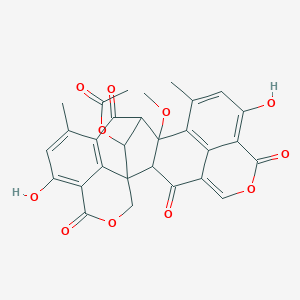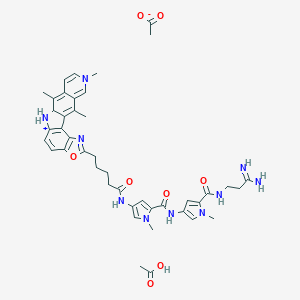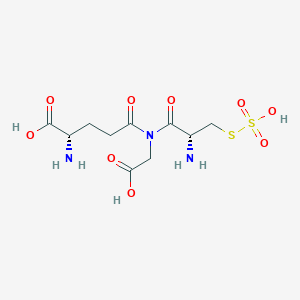
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, also known as EABOC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EABOC is a benzoxazole derivative that possesses a unique structure, which makes it an attractive candidate for drug development.
作用機序
The mechanism of action of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to modulate the activity of the p53 tumor suppressor gene, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has also been shown to modulate the expression of various genes that are involved in the regulation of cell proliferation and survival. Furthermore, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is its unique structure, which makes it an attractive candidate for drug development. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to exhibit potent cytotoxicity against cancer cell lines, and it has also been shown to inhibit the growth of neuroblastoma cells. However, there are also some limitations associated with the use of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate in lab experiments, including its low solubility in water and its relatively high cost.
将来の方向性
There are several future directions for research on Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, the use of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate in combination with other chemotherapeutic agents may enhance its cytotoxicity and improve its therapeutic potential. Furthermore, the development of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate derivatives with improved pharmacological properties may lead to the discovery of novel anticancer and neuroprotective agents.
合成法
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-aminobenzoate with glyoxal in the presence of an acid catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by a cyclization step, and finally, the addition of an ethyl ester group. The yield of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been shown to exhibit potent cytotoxicity against cancer cell lines, including breast, lung, and prostate cancer. Additionally, Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been found to inhibit the growth of neuroblastoma cells and to induce apoptosis in these cells.
特性
CAS番号 |
128618-36-0 |
|---|---|
製品名 |
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
ethyl 2-amino-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |
InChIキー |
BUFFYKDLIYNFTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
同義語 |
6-Benzoxazolecarboxylicacid,2-amino-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)








![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)



